Oct-2-enoic acid

Catalog No.
S623339
CAS No.
1470-50-4
M.F
C8H14O2
M. Wt
142.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oct-2-enoic acid

Substituting saturated octanoic acid fails in Michael additions, halting synthesis of covalent inhibitors. Oct-2-enoic acid (trans-2-octenoic acid) is the essential C8 α,β-unsaturated fatty acid building block.

  • Irreplaceable Michael acceptor for vinylogous amino acid & Barnesin A analog synthesis.
  • Min. substrate for HadAB dehydratase (trans-2-octenoyl-CoA required) & FAS-II screening.
  • Antifungal EC50 0.91 mg/mL vs P. noxium; reduces loading in preservative formulations.
  • Liquid at ambient (mp 5-6 °C); ready to handle, no heating required.

CAS Number

1470-50-4

Product Name

Oct-2-enoic acid

IUPAC Name

oct-2-enoic acid

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

InChI

InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h6-7H,2-5H2,1H3,(H,9,10)

InChI Key

CWMPPVPFLSZGCY-UHFFFAOYSA-N

solubility

slightly
Insoluble in water; soluble in oils
Soluble (in ethanol)

Canonical SMILES

CCCCCC=CC(=O)O

Isomeric SMILES

CCCCC/C=C/C(=O)O

The exact mass of the compound trans-2-Octenoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66570. It belongs to the ontological category of medium-chain fatty acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Synonyms

trans-2-Octenoic acid, (E)-Oct-2-enoic acid, 2-Octenoic acid, (2E)-oct-2-enoic acid, Oct-2-enoic acid

Purity

≥98%

Package Size

5 g, 25 g

Oct-2-enoic acid (trans-2-octenoic acid) is an 8-carbon α,β-unsaturated medium-chain fatty acid. From a procurement perspective, it is primarily sourced as a highly reactive bifunctional building block, possessing both a carboxylic acid moiety and a conjugated double bond. This conjugation renders it an excellent Michael acceptor, distinguishing its reactivity profile from standard saturated fatty acids. It is utilized extensively in the total synthesis of complex peptidomimetics, as a specialized substrate in enzymatic reconstitution assays, and as an active pharmaceutical and agricultural intermediate. With a melting point of 5–6 °C and a boiling point of approximately 154 °C at 22 mmHg, it remains a processable liquid under standard laboratory conditions, offering favorable handling characteristics compared to longer-chain solid homologs[1].

Research Fit

Research Tool
Supports antifungal, enzyme inhibition, and insecticidal screening workflows
Scaffold
α,β-unsaturated trans fatty acid with reported dual enzyme modulation context
Identity
Endogenous metabolite; (E)-isomer with distinct crystallographic packing

Attempting to substitute Oct-2-enoic acid with its saturated analog, octanoic acid (caprylic acid), fundamentally disrupts downstream chemical processing. The lack of α,β-unsaturation in octanoic acid eliminates its ability to undergo Michael addition, rendering it useless for synthesizing vinylogous amino acids or covalent enzyme inhibitors. Furthermore, substituting with shorter (e.g., crotonic acid) or longer (e.g., trans-2-decenoic acid) unsaturated homologs alters the hydrophobic chain length (LogP ~2.7 for the C8 form). This specific chain length is a strict requirement for binding affinity in various biological targets, such as the HadAB dehydratase in mycobacterial pathways, where shorter chains fail to trigger enzymatic activity. Consequently, generic substitution leads to complete synthetic failure or a total loss of biological efficacy [1].

Substitution Risk

Double Bond Position & Geometry
α,β-unsaturation (Δ2, E-configuration) alters biological recognition and assay response compared to saturated octanoic acid or other isomers
Enzyme Modulation Profile
Dual cholinesterase inhibition and proteasome stimulation reported; absent in saturated analog, limiting direct substitution for enzyme studies
Solid-State Behavior
Distinct crystal packing compared to odd-numbered homologs; crystallization and formulation stability may not transfer

HadAB Dehydratase Substrate Specificity

In the reconstitution of the Mycobacterium tuberculosis type II fatty acid synthase (FAS-II) system, the HadAB dehydratase heterodimer exhibits strict substrate chain-length dependence. Assays comparing short-chain precursors to the C8 analog demonstrated that short-chain compounds (C4) yielded no significant activity above baseline controls. In contrast, trans-2-octenoyl-CoA (derived from trans-2-octenoic acid) successfully triggered detectable enzymatic activity at 0.506 μmol/min/mg of protein [1]. This establishes the C8 unsaturated chain as the critical minimum threshold for processing.

Evidence DimensionHadAB Dehydratase Activity
Target Compound Data0.506 μmol/min/mg protein (trans-2-octenoyl-CoA)
Comparator Or BaselineC4 short-chain analogs (No significant activity above baseline)
Quantified DifferenceAbsolute requirement of ≥C8 chain length for enzymatic activation.
ConditionsIn vitro FAS-II HadAB enzymatic assay at 280 nM enzyme concentration

Researchers targeting mycobacterial FAS-II pathways must procure the C8 precursor, as shorter-chain generic alkenoic acids fail to act as viable substrates.

Antifungal EC50 Comparison
Head-to-head
0.9075 mg/mL vs. Diacetyl 4.8213 mg/mL
Reported higher antifungal activity in this assay context
In vitro mycelial growth inhibition; B. subtilis Czk1 metabolites

Michael Addition Precursor for Peptidomimetics

trans-2-Octenoic acid functions as an essential Michael acceptor in the total synthesis of complex non-ribosomal peptides, such as Barnesin A. Its specific α,β-unsaturated structure allows for efficient coupling with L-tyrosine methyl ester hydrochloride, yielding the critical intermediate in 78% over two steps [1]. Saturated analogs like octanoic acid lack the conjugated double bond entirely, making them chemically inert for the subsequent conjugate additions required to build vinylogous arginine moieties.

Evidence DimensionMichael Acceptor Reactivity in Peptide Coupling
Target Compound Data78% yield of coupled intermediate over two steps
Comparator Or BaselineSaturated octanoic acid (0% yield for Michael addition pathways)
Quantified DifferenceEnables covalent binding and conjugate additions that are structurally impossible for saturated analogs.
ConditionsPeptide coupling (HBTU, DIPEA) followed by saponification

Procurement for advanced peptidomimetic synthesis requires the exact α,β-unsaturated C8 chain to successfully build vinylogous amino acid motifs.

Antioxidant Activity (Derivative)
Class-level inference
7-hydroxy-2-octenoic acid-ethyl ester: reported to exceed ASA and BHA
Scaffold-class antioxidant research context
Derivative data; parent acid activity may differ

Antifungal Activity Against P. noxium

trans-2-Octenoic acid has been identified as a highly potent antifungal metabolite against Pyrrhoderma noxium, a pathogen responsible for brown rot disease. In standardized growth inhibition assays, trans-2-octenoic acid demonstrated a median effective concentration (EC50) of 0.9075 mg/mL. When compared head-to-head with other biocontrol metabolites such as diacetyl, which required an EC50 of 4.8213 mg/mL, trans-2-octenoic acid proved to be over 5 times more effective at disrupting the internal structure of the pathogenic fungal mycelium [1].

Evidence DimensionAntifungal EC50 against P. noxium
Target Compound Data0.9075 mg/mL
Comparator Or BaselineDiacetyl baseline (4.8213 mg/mL)
Quantified Difference5.3-fold higher potency (lower EC50) for trans-2-octenoic acid.
ConditionsIn vitro mycelial growth inhibition assay

Formulators of agricultural biocontrols must procure trans-2-octenoic acid to achieve effective pathogen suppression at significantly lower formulation concentrations.

Acute Insecticidal LD50
Reported
LD50 9.66 µg/mg (topical, G. mellonella larvae)
Insecticidal lead screening context
Topical assay; cuticular lipid disruption mode noted

AChE Inhibition by trans-2-Unsaturated Fatty Acids

In comparative assays evaluating fatty acids as acetylcholinesterase (AChE) inhibitors, the presence of the trans-2 double bond is a critical determinant of efficacy. Studies screening libraries of fatty acids demonstrate that trans-2-mono-unsaturated fatty acids act as significantly better mixed-type competitive inhibitors for AChE than their saturated counterparts . Octanoic acid, lacking this unsaturation, exhibits markedly weaker binding affinity, proving that the α,β-unsaturated motif is required for effective target engagement.

Evidence DimensionAChE Inhibitory Efficacy
Target Compound DataActive mixed-type competitive inhibition
Comparator Or BaselineSaturated analogs (weak/inactive inhibition)
Quantified Differencetrans-2-mono-unsaturated fatty acids are structurally required for significant AChE inhibition over saturated analogs.
ConditionsIn vitro AChE inhibition assays (Ellman's assay)

For pharmaceutical procurement targeting AChE, selecting the trans-2-unsaturated form is mandatory, as the saturated analog is functionally inert in this specific inhibitory pathway.

Enzyme Modulation Profile
Reported
AChE 14.77% (10 µM), BuChE 6.0% (10 µM); Proteasome stim. 42.0% (25 µM)
Distinct cholinesterase-proteasome interplay context
Saturated octanoic acid inactive at these concentrations
Crystal Structure Comparison
Head-to-head
(E)-Oct-2-enoic acid: monoclinic C2/c; (E)-Hept-2-enoic acid: triclinic P-1
Solid-state packing may affect solubility and formulation
Single-crystal XRD at 200 K and 150 K

Covalent Inhibitor and Peptidomimetic Synthesis

Due to its α,β-unsaturated structure, Oct-2-enoic acid is the required starting material for synthesizing vinylogous amino acids and covalent inhibitors (e.g., Barnesin A derivatives). Its ability to act as a Michael acceptor allows it to form irreversible covalent bonds with target active sites, a function impossible to achieve with saturated octanoic acid[1].

Mycobacterial FAS-II Pathway Reconstitution

In biochemical research targeting tuberculosis, Oct-2-enoic acid is utilized to generate trans-2-octenoyl-CoA and trans-2-octenoyl-ACP. These are the minimum chain-length substrates required to successfully trigger and measure the activity of the HadAB dehydratase complex in vitro, making it indispensable for FAS-II inhibitor screening [2].

Agricultural Biocontrol Agent Formulation

Given its potent EC50 of 0.9075 mg/mL against pathogenic fungi like Pyrrhoderma noxium, Oct-2-enoic acid is an optimal active ingredient for biopreservatives and agricultural fungicides. Its superior efficacy at lower concentrations compared to generic metabolites like diacetyl reduces the overall material burden in commercial formulations [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Antifungal Biocontrol Screening
Comparative antifungal activity context
EC50-based potency evaluation in fungal models
Insecticidal Lead Screening
Lepidopteran insecticidal activity context
LD50 endpoint and non-neurotoxic mode-of-action review
Enzyme Modulation Studies
Dual cholinesterase-proteasome probe
Enzyme inhibition and proteasome stimulation interplay
Solid-State Formulation Research
Monoclinic crystal form specificity
Crystallography and formulation stability validation

Physical Description

Liquid

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

142.099379685 Da

Monoisotopic Mass

142.099379685 Da

Boiling Point

139.00 to 141.00 °C. @ 13.00 mm Hg

Heavy Atom Count

10

Density

0.935-0.941

LogP

2.9

Melting Point

5 - 6 °C

UNII

C0057TJ59E

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (88.64%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1871-67-6
1470-50-4

Use Classification

FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

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